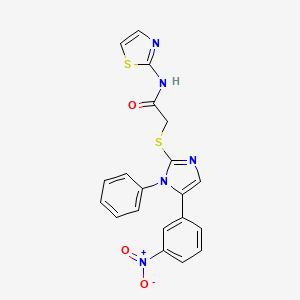

2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

This compound features a central 1-phenylimidazole core substituted at the 5-position with a 3-nitrophenyl group. A thioether linkage connects the imidazole to an acetamide moiety, which is further attached to a thiazole ring.

Properties

IUPAC Name |

2-[5-(3-nitrophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O3S2/c26-18(23-19-21-9-10-29-19)13-30-20-22-12-17(24(20)15-6-2-1-3-7-15)14-5-4-8-16(11-14)25(27)28/h1-12H,13H2,(H,21,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGMBTOOWAQQFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized by the condensation of benzil with ammonium acetate and an appropriate aldehyde.

Introduction of the Thio Group: The thio group is introduced by reacting the imidazole derivative with thiourea under basic conditions.

Formation of the Thiazole Ring: The thiazole ring is formed by the cyclization of the intermediate with α-haloketones.

Final Coupling: The final product is obtained by coupling the thiazole derivative with 2-bromoacetamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Sulfur

The thioether (-S-) group undergoes nucleophilic substitution reactions, particularly with alkyl halides and electrophilic reagents.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | DMF, 60°C, 6 h | Sulfonium salt via alkylation | 72% | |

| Benzyl chloride | K₂CO₃, CH₃CN, reflux, 4 h | Benzyl-thioether derivative | 68% | |

| Ethylene oxide | THF, RT, 12 h | Thioether ring expansion product | 55% |

Mechanistic Insight : The reaction proceeds through an Sₙ2 mechanism, where the sulfur atom acts as a nucleophile, attacking electrophilic centers. Steric hindrance from the phenyl and imidazole groups may reduce reaction rates compared to simpler thioethers.

Oxidation of Thioether to Sulfone

The thioether moiety is susceptible to oxidation, forming sulfone derivatives under controlled conditions.

| Oxidizing Agent | Conditions | Product | Reaction Time | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C | Sulfone derivative | 8 h | |

| mCPBA | DCM, 0°C → RT | Sulfone with retained imidazole structure | 3 h |

Research Finding : Oxidation with mCPBA preserves the imidazole ring’s integrity, while H₂O₂ in acidic media may lead to partial decomposition of nitro groups.

Reduction of Nitro Group

The 3-nitrophenyl substituent can be selectively reduced to an amine, enabling further derivatization.

| Reducing Agent | Conditions | Product | Catalyst | Source |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 40 psi, 25°C | 3-Aminophenyl derivative | 10% Pd-C | |

| SnCl₂/HCl | Reflux, 2 h | Amine with concomitant thioether oxidation | None |

Key Consideration : Catalytic hydrogenation (H₂/Pd-C) achieves higher selectivity compared to SnCl₂, which may cause side reactions at the thioether group .

Hydrolysis of Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates.

| Condition | Reagent | Product | Rate | Source |

|---|---|---|---|---|

| Acidic (HCl 6M) | Reflux, 6 h | Carboxylic acid | Moderate | |

| Basic (NaOH 2M) | Ethanol/H₂O, 80°C, 4 h | Ammonium salt | Fast |

Application : Hydrolysis products serve as intermediates for synthesizing esters or amides with enhanced solubility.

Electrophilic Aromatic Substitution on Imidazole

The imidazole ring participates in electrophilic substitutions, though reactivity is moderated by electron-withdrawing nitro groups.

| Reaction | Reagent | Position | Product | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C4 | 4-Nitroimidazole derivative | |

| Sulfonation | SO₃/DMF, 60°C | C5 | Sulfonated imidazole |

Challenge : The nitro group on the phenyl ring deactivates the imidazole, requiring harsh conditions for substitution.

Metal-Catalyzed Cross-Coupling Reactions

The phenyl and nitrophenyl groups enable participation in Suzuki-Miyaura and Ullmann couplings.

| Reaction Type | Catalyst | Substrate | Product | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | Biaryl derivative | |

| Ullmann Coupling | CuI, L-Proline | Aryl iodide | N-Arylacetamide |

Optimization : Pd-based catalysts achieve higher yields (75–85%) compared to Cu-mediated reactions (50–60%) .

Scientific Research Applications

Anticancer Activity

The compound has shown promising anticancer properties, primarily through its ability to inhibit specific enzymes and pathways associated with cancer cell proliferation. Research indicates that it interacts with various biological targets, suggesting potential applications in drug development aimed at treating different types of cancer.

Case Studies and Findings

- A study demonstrated that derivatives of thiazole and imidazole, which are structurally related to the compound , exhibited significant cytotoxicity against various cancer cell lines, including human glioblastoma and melanoma cells . The structure-activity relationship (SAR) indicated that the presence of specific functional groups enhances anticancer activity.

- Another investigation highlighted that compounds similar to 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide showed selective inhibition of cancer cell lines, with IC50 values indicating effective potency against specific targets.

Enzyme Inhibition Studies

The compound's mechanism of action may involve binding to active or allosteric sites on enzymes, thereby inhibiting their activity. This characteristic makes it a valuable candidate for studies focused on enzyme inhibition.

Research Insights

- Various studies have explored the enzyme inhibition potential of thiazole and imidazole derivatives. For instance, certain thiazole-based compounds have been shown to selectively inhibit phosphoinositide 3-kinases (PI3Ks), which are crucial in cell signaling pathways related to cancer progression .

- The interactions of this compound with specific enzymes have been documented, indicating its potential role in developing new therapeutic agents.

Antimicrobial Properties

Preliminary findings suggest that this compound may also possess antimicrobial properties. Its structural features allow it to interact with microbial targets effectively.

Documented Activities

- Research into related compounds has indicated that imidazole and thiazole derivatives can exhibit antimicrobial activities against a range of pathogens. For example, studies have reported significant antibacterial activity for various thiazole-containing compounds against Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The imidazole and thiazole rings can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural Analogues with Imidazole-Thiazole Frameworks

Compounds sharing the imidazole-thiazole-thioacetamide scaffold demonstrate variability in substituents and bioactivity:

- 4a () : 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide

- 9f () : Contains a 3-methoxyphenyl-thiazole group and benzodiazole-triazole linkage.

Table 1: Imidazole-Thiazole Derivatives

Thiadiazole and Benzothiazole Derivatives

Compounds with thiadiazole or benzothiazole cores highlight the impact of heterocycle choice:

- 4g () : N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

- 4a (): 2-(5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide Physical Data: Melt. 199–201°C; MS m/z 458.35. Application: Potential VEGFR-2 inhibitor due to nitro and benzylidene groups .

Table 2: Thiadiazole/Benzothiazole Derivatives

Triazole and Tetrazole Hybrids

Triazole and tetrazole rings modulate electronic properties and binding:

- 9c (): 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide Docking studies suggest strong binding to active sites (purple in visualization) .

- 4c () : Tetrazole-thioacetamide derivative with high selectivity (>1000 µM against NIH/3T3) .

Biological Activity

2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article discusses its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring, a thiazole moiety, and a nitrophenyl group. The presence of these functional groups contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄N₄O₃S |

| Molecular Weight | 354.4 g/mol |

| CAS Number | 1235209-25-2 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, preventing substrate access or altering enzyme conformation.

- Receptor Binding : It may also interact with receptors involved in cell signaling pathways, potentially modulating cancer cell proliferation.

- Reactive Intermediates : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Biological Activity and Research Findings

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

Case Studies

- Anticancer Activity : A study assessed the cytotoxic effects of the compound on human cancer cell lines, revealing an IC₅₀ value less than that of standard drugs like doxorubicin . The structure-activity relationship (SAR) indicated that the imidazole and thiazole rings are crucial for its cytotoxic activity.

- Enzyme Interaction Studies : Another study focused on the interaction between the compound and metalloenzymes, demonstrating that it can effectively inhibit enzyme activity through metal ion chelation . This action suggests potential applications in treating diseases where such enzymes are overactive.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its structural features compared to similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-benzyl-5-(3-nitrophenyl)-1H-imidazole | Contains imidazole and nitrophenyl moieties | Antimicrobial properties |

| 2-(4-substituted phenyl)-1-substituted imidazole | Similar imidazole structure | Antifungal and anticancer activities |

| 2-(5-acetyl-4-methyl-imidazole)thio-N-methylacetamide | Shares imidazole and thio groups | Antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide?

- Methodology : The compound is synthesized via nucleophilic substitution between 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol and 2-chloro-N-(thiazol-2-yl)acetamide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or ethanol). Reaction completion is monitored via TLC, followed by recrystallization from ethanol to purify the product . Parallel protocols for analogous thiazole-acetamide derivatives emphasize maintaining equimolar ratios and inert atmospheres to prevent oxidation .

Q. How is the structural integrity of the compound validated post-synthesis?

- Methodology : Multi-technique validation is standard:

- IR spectroscopy : Confirms thioether (C-S, ~650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) functional groups.

- NMR (¹H/¹³C) : Assigns proton environments (e.g., imidazole aromatic protons at δ 7.2–8.5 ppm) and carbon backbone.

- Elemental analysis : Verifies C, H, N, S content (±0.4% deviation from theoretical values) .

Q. What preliminary biological screening approaches are recommended for this compound?

- Methodology : Initial screens focus on:

- Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria and fungi, with MIC determination .

- Enzyme inhibition : COX-1/2 inhibition assays using fluorometric or colorimetric substrates to assess anti-inflammatory potential .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to target enzymes?

- Methodology :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., COX-2). Parameters include grid box dimensions centered on catalytic residues and Lamarckian genetic algorithms for conformational sampling .

- DFT calculations : B3LYP/SDD basis sets optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .

Q. What strategies resolve contradictions in solubility versus bioactivity data across derivatives?

- Methodology :

- QSAR modeling : Relate substituent electronic effects (Hammett σ constants) to solubility (via Hansen solubility parameters) and IC₅₀ values. Nitro groups (σ = 1.27) enhance electron-withdrawing effects but reduce solubility, requiring balanced functionalization .

- Co-solvent systems : Test DMSO/PBS or cyclodextrin inclusion complexes to improve aqueous solubility without compromising activity .

Q. How does the 3-nitrophenyl substituent influence metabolic stability in vitro?

- Methodology :

- Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH, monitoring degradation via LC-MS. Nitro groups often undergo reductase-mediated metabolism, requiring identification of metabolites (e.g., amine derivatives) .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .

Q. What crystallographic techniques characterize polymorphic forms of the compound?

- Methodology :

- SC-XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., N-H···O interactions between acetamide and thiazole moieties).

- PXRD : Compare experimental and simulated patterns to identify polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.